molecular formula C14H12ClN5O2S B11354179 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B11354179
M. Wt: 349.8 g/mol
InChI Key: SHXUHSRVDPYXDV-UHFFFAOYSA-N
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Description

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that belongs to the class of oxadiazole and thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves the formation of the oxadiazole and thiadiazole rings followed by their coupling with a butanamide moiety. The general synthetic route includes:

    Formation of the Oxadiazole Ring: This can be achieved by the cyclization of an amidoxime with an acyl chloride under acidic conditions.

    Formation of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with a suitable aldehyde or ketone under reflux conditions.

    Coupling Reaction: The final step involves the coupling of the oxadiazole and thiadiazole intermediates with a butanamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antibacterial, antifungal, and antiviral activities.

    Medicine: Potential use as an antimicrobial agent due to its broad-spectrum activity.

    Industry: Used in the development of new pesticides and herbicides due to its biological activity against plant pathogens.

Mechanism of Action

The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide involves the inhibition of key enzymes and pathways in microorganisms. The compound targets the bacterial cell wall synthesis, leading to cell lysis and death. It also interferes with the fungal cell membrane integrity, causing leakage of cellular contents and fungal cell death.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Known for their antimicrobial and anti-inflammatory activities.

    1,3,4-Thiadiazole Derivatives: Exhibits a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Uniqueness

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide is unique due to the combination of both oxadiazole and thiadiazole rings in its structure, which enhances its biological activity and makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H12ClN5O2S

Molecular Weight

349.8 g/mol

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C14H12ClN5O2S/c15-10-5-2-1-4-9(10)13-18-12(22-20-13)7-3-6-11(21)17-14-19-16-8-23-14/h1-2,4-5,8H,3,6-7H2,(H,17,19,21)

InChI Key

SHXUHSRVDPYXDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCCC(=O)NC3=NN=CS3)Cl

Origin of Product

United States

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